molecular formula C16H17N3O4 B187633 (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone CAS No. 69147-13-3

(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone

Cat. No.: B187633
CAS No.: 69147-13-3
M. Wt: 315.32 g/mol
InChI Key: WJQLRFJWYFRPHO-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzylpiperazine moiety linked to a nitrofuran group through a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone typically involves the following steps:

    Formation of Benzylpiperazine: Benzylpiperazine is synthesized by reacting piperazine with benzyl chloride under basic conditions.

    Introduction of the Nitrofuran Group: The nitrofuran moiety is introduced by reacting 5-nitrofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with benzylpiperazine to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The nitrofuran group can undergo oxidation reactions, leading to the formation of various oxidative products.

    Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the nitrofuran group.

    Reduction Products: Amino derivatives of the nitrofuran moiety.

    Substitution Products: Benzyl-substituted derivatives with different functional groups.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the presence of the nitrofuran group, which is known for its antibacterial properties.

    Pharmacology: The compound is studied for its potential effects on the central nervous system, given the piperazine moiety’s known activity in this area.

    Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with various biological targets.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone involves its interaction with specific molecular targets:

    Antimicrobial Activity: The nitrofuran group can interfere with bacterial DNA synthesis, leading to bacterial cell death.

    Central Nervous System Effects: The benzylpiperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity and affecting neurological functions.

Comparison with Similar Compounds

    (4-Benzylpiperazin-1-yl)(2-(4-fluorophenyl)thiazolidin-4-yl)methanone: This compound has a similar piperazine and methanone structure but with a thiazolidine group instead of a nitrofuran group.

    (4-Benzylpiperazin-1-yl)(2-(4-chlorophenyl)thiazolidin-4-yl)methanone: Another similar compound with a chlorophenyl group in place of the nitrofuran group.

Uniqueness:

    Nitrofuran Group: The presence of the nitrofuran group in (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone imparts unique antimicrobial properties that are not present in the thiazolidine derivatives.

    Chemical Reactivity: The nitrofuran group also offers different chemical reactivity compared to the thiazolidine group, allowing for distinct synthetic and functional applications.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(5-nitrofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-16(14-6-7-15(23-14)19(21)22)18-10-8-17(9-11-18)12-13-4-2-1-3-5-13/h1-7H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQLRFJWYFRPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352417
Record name (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

69147-13-3
Record name (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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